N-Desethyl Sunitinib-d4 Maleate is a stable isotope-labeled compound derived from Sunitinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. This compound is specifically the deuterated form of N-Desethyl Sunitinib, which is an active metabolite of Sunitinib. The molecular formula for N-Desethyl Sunitinib-d4 Maleate is , with a molecular weight of approximately 347.45 g/mol .
N-Desethyl Sunitinib-d4 Maleate is classified as a stable isotope labeled compound and is categorized under impurity reference materials and enzyme activators. It serves as a crucial tool in pharmacokinetic studies and drug metabolism research, particularly for understanding the behavior of Sunitinib in biological systems .
The synthesis of N-Desethyl Sunitinib-d4 Maleate involves the deuteration of the parent compound, Sunitinib. Typically, this process can be achieved through various chemical reactions that introduce deuterium into specific positions of the molecule, often utilizing deuterated solvents or reagents to ensure incorporation. The precise synthetic pathway may vary, but it generally includes:
Due to the complexity of synthesizing labeled compounds, specialized conditions and equipment are often required to ensure high yields and purity .
N-Desethyl Sunitinib-d4 Maleate participates in various chemical reactions that are significant for its application in pharmacokinetics:
Understanding these reactions helps researchers evaluate drug efficacy and safety profiles.
The mechanism of action for N-Desethyl Sunitinib-d4 Maleate mirrors that of its parent compound, Sunitinib. It inhibits multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, including:
This inhibition disrupts signaling pathways critical for cancer cell proliferation and survival, leading to reduced tumor growth . Pharmacokinetic studies have shown that higher concentrations of N-Desethyl Sunitinib correlate with improved patient outcomes in terms of progression-free survival .
N-Desethyl Sunitinib-d4 Maleate exhibits specific physical and chemical properties essential for its application:
These properties are crucial for formulating dosage forms and conducting stability studies .
N-Desethyl Sunitinib-d4 Maleate has several applications in scientific research:
These applications highlight its importance in drug development and therapeutic monitoring .
N-Desethyl Sunitinib-d4 Maleate is a deuterium-labeled analogue of N-desethyl sunitinib (SU-12662), the primary active metabolite of the tyrosine kinase inhibitor sunitinib. The compound features four deuterium atoms replacing hydrogen atoms at the ethylamino group of the parent molecule, with the chemical formula C₂₀H₁₉D₄FN₄O₂·C₄H₄O₄ and a molecular weight of 347.45 g/mol for the free base [2] [7]. As a maleate salt, it adopts the molecular formula C₂₄H₂₃D₄FN₄O₆ (MW: 490.52 g/mol) [6]. The structural backbone consists of a 5-fluoro-2-oxoindoline core linked via a methylene bridge to a 2,4-dimethylpyrrole carboxamide moiety. The deuterium atoms are specifically incorporated at the N-ethyl group (–N–CD₂–CD₃), maintaining the stereochemical configuration of the original molecule while introducing a mass differential crucial for mass spectrometric detection [2] [4].
Physicochemical Properties: The compound presents as a yellow-to-orange solid, requiring storage at 2–8°C to maintain stability [9]. Its deuterated structure does not significantly alter polarity or lipophilicity compared to native N-desethyl sunitinib, preserving similar chromatographic behavior in reversed-phase LC-MS/MS systems [3]. The maleate counterion enhances water solubility, facilitating preparation of aqueous calibration standards [7].
Table 1: Structural and Chemical Identifiers of N-Desethyl Sunitinib-d4 Maleate
Property | Specification | Source |
---|---|---|
Molecular Formula (Salt) | C₂₄H₂₃D₄FN₄O₆ | [6] |
Molecular Weight (Salt) | 490.52 g/mol | [6] |
Unlabelled Parent CAS | 356068-97-8 | [9] [10] |
Deuterated Form CAS | Not specified in sources | - |
SMILES Notation | OC(/C=C\C(O)=O)=O.O=C(/C1=C\C2=C(C)C(C(NC([²H])([²H])C([²H])([²H])NCC)=O)=C(C)N2)NC3=C1C=C(F)C=C3 | [7] |
Storage Conditions | +4°C | [2] [7] |
N-Desethyl Sunitinib-d4 Maleate serves as a critical internal standard in quantitative mass spectrometry, enabling precise pharmacokinetic profiling of sunitinib and its metabolites. Its isotopically labeled structure generates a distinct mass-to-charge (m/z) signature distinguishable from endogenous analytes, eliminating ion suppression effects and matrix interference during LC-MS/MS analysis [3] [8].
Metabolic Pathway Tracing: As the primary active metabolite of sunitinib, N-desethyl sunitinib contributes substantially to the drug's pharmacological activity. The deuterated variant allows researchers to differentiate administered tracer doses from naturally formed metabolites in in vitro hepatic microsome studies. This capability facilitates mapping of cytochrome P450 (CYP3A4)-mediated metabolic pathways and identifies potential drug–drug interactions [4] [5].
Quantification Advantages: In bioanalytical assays, deuterated internal standards compensate for extraction efficiency losses and ionization variability. A validated LC-MS/MS method demonstrated that co-elution of N-desethyl sunitinib-d4 with its native analogue enables accurate quantification across the linear range of 2.5–500 ng/mL using only 50 µL of human plasma [8]. The method exhibited inter- and intra-assay precision below 15% relative standard deviation (RSD), meeting FDA bioanalytical validation guidelines [8] [3].
Isomer Resolution: Sunitinib and its metabolites exhibit E-Z photoisomerism, complicating quantification in conventional assays. The deuterated internal standard simplifies analysis when paired with chromatographic methods that merge isomer peaks. An optimized "single-peak method" (SPM) using N-desethyl sunitinib-d4 eliminated the need for light-protected samples and specialized quantification software, improving clinical utility [3].
Table 2: Analytical Performance of N-Desethyl Sunitinib-d4 in Validated Assays
Parameter | Performance Data | Application Context | |
---|---|---|---|
Linear Range | 2.5–500 ng/mL | Human plasma quantification | [8] |
Lower Limit of Quant. | 2.5 ng/mL | Therapeutic drug monitoring | [8] |
Precision (RSD) | <15% intra- and inter-assay | FDA-compliant validation | [8] |
Sample Volume | 50 µL plasma | High-throughput analysis | [8] |
Matrix Effect | 95–105% recovery | Minimized ion suppression | [3] |
N-Desethyl sunitinib contributes 23–37% of sunitinib's total pharmacological activity in plasma, making its quantification essential for understanding sunitinib's therapeutic efficacy and toxicity profile [5] [8]. The deuterated metabolite standard enables reliable therapeutic drug monitoring (TDM) by providing reference points for trough concentration (C₀) measurements correlated with clinical outcomes.
Exposure-Response Relationships: Pharmacokinetic studies using deuterated standards revealed that trough concentrations of N-desethyl sunitinib (DSU C₀) > 15.0 ng/mL significantly associate with improved progression-free survival (PFS: 61 vs. 12 weeks, p=0.004) and overall survival (OS: 36 vs. 8 months, p=0.040) in metastatic renal cell carcinoma patients [5]. This threshold was established via receiver operating characteristic (ROC) analysis and provides a clinically actionable TDM target [5].
Toxicity Correlations: Elevated sunitinib (SU) C₀ levels (>75 ng/mL) correlate with grade ≥1 hand-foot syndrome (p=0.002) and thrombocytopenia (p=0.024). However, DSU C₀ levels show no such associations, confirming their distinct roles in efficacy versus toxicity [5]. The combined quantification of sunitinib and its deuterated metabolite facilitates personalized dosing to maintain total drug (SU + DSU) C₀ within the therapeutic window of 50–100 ng/mL [3] [8].
Clinical TDM Implementation: A validated LC-MS/MS method incorporating N-desethyl sunitinib-d4 demonstrated that C₀ measurements strongly correlate with area-under-the-curve (AUC) values (r≥0.961), enabling substitution of complex multi-point AUC determinations with single-trough measurements [5]. This approach streamlined TDM in clinical practice, revealing a median total trough concentration of 75.0 ng/mL in patients receiving 37.5 mg/day sunitinib [3].
Table 3: Clinically Significant Pharmacokinetic Thresholds for N-Desethyl Sunitinib
Parameter | Clinical Threshold | Association | Statistical Significance | |
---|---|---|---|---|
DSU C₀ (efficacy) | >15.0 ng/mL | ↑ PFS (61 vs. 12 weeks) | p=0.004 | [5] |
DSU C₀ (efficacy) | >15.0 ng/mL | ↑ OS (36 vs. 8 months) | p=0.040 | [5] |
DSU C₀ (discontinuation) | <15.0 ng/mL | ↑ Discontinuation due to PD | p=0.035 | [5] |
Total Drug C₀ | 50–100 ng/mL | Therapeutic window | Clinical consensus | [8] |
Compound Synonyms and Standards Designations
N-Desethyl Sunitinib-d4 Maleate exemplifies the critical role of isotope-labeled metabolites in optimizing targeted cancer therapies through precision pharmacokinetics. Its integration into clinical TDM protocols supports personalized sunitinib dosing to maximize efficacy while mitigating toxicity risks.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9